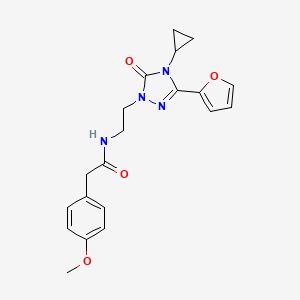

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Description

Its structure integrates a 1,2,4-triazole core substituted with a cyclopropyl group at position 4, a furan-2-yl moiety at position 3, and a 4-methoxyphenyl acetamide side chain linked via an ethyl group . The compound’s design leverages the pharmacological relevance of triazole derivatives, which are known for their metabolic stability, hydrogen-bonding capacity, and diverse biological activities, including anti-inflammatory and antimicrobial effects .

Properties

IUPAC Name |

N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-27-16-8-4-14(5-9-16)13-18(25)21-10-11-23-20(26)24(15-6-7-15)19(22-23)17-3-2-12-28-17/h2-5,8-9,12,15H,6-7,10-11,13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDQRVIWLCGJGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCCN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: : The preparation of this compound involves multiple steps, typically starting with the cyclopropylation of an appropriate precursor, followed by furan ring formation, triazole construction, and final acetamide formation. Industrial production methods : In industrial settings, high-yielding methods and efficient purification steps, such as crystallization or chromatographic techniques, are employed to ensure the compound's purity.

Chemical Reactions Analysis

Types of reactions: : This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions : Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used. Major products : Reactions involving this compound can yield a range of derivatives, often involving modifications to the furan or triazole rings or the methoxyphenyl group.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests multiple medicinal applications due to the presence of the triazole and furan moieties. Research indicates that derivatives of triazoles exhibit a range of biological activities, including:

- Antifungal Activity : Triazole compounds are well-known for their antifungal properties. The incorporation of a furan ring may enhance this activity, making it a candidate for antifungal drug development.

- Anticancer Properties : Preliminary studies suggest that compounds similar to N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide show significant anticancer activity. For instance, related compounds have demonstrated growth inhibition in various cancer cell lines .

Antimicrobial Applications

The sulfonamide and triazole components in the compound suggest potential antimicrobial properties. Compounds containing these functional groups are often effective against a range of pathogens, including those resistant to conventional treatments. The biological activity may be attributed to:

- Inhibition of Bacterial Growth : The sulfonamide group is known for its antibacterial effects, while the triazole moiety enhances the compound's overall efficacy against bacterial strains .

Agricultural Chemistry

The structural characteristics of this compound also indicate potential applications in agriculture:

- Fungicides : Given the antifungal properties associated with triazole compounds, this compound could be developed as a fungicide to protect crops from fungal diseases .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step chemical reactions that can be optimized for better yields and purity. Key synthetic pathways may include:

- Formation of Triazole Ring : Utilizing cyclization reactions involving appropriate precursors.

- Introduction of Furan Moiety : This can be achieved through electrophilic substitution reactions.

- Acetamide Formation : Finalizing the synthesis by introducing the acetamide functional group through amide coupling reactions.

Case Studies and Experimental Findings

Recent studies have highlighted the effectiveness of similar compounds in various biological assays:

Mechanism of Action

The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, where its triazole and furan rings might play critical roles in molecular recognition and interaction. The pathways it engages can significantly affect cellular functions or biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2,4-Triazole Derivatives

Key Observations :

Substituent Impact on Activity: The cyclopropyl group in the target compound may confer enhanced metabolic stability compared to the ethyl group in the thiophene analog . Cyclopropyl’s rigid, non-polar structure could reduce oxidative metabolism, extending half-life. Furan vs.

Anti-Exudative Activity :

Derivatives with electron-withdrawing groups (e.g., nitro, Cl) on the acetamide side chain showed moderate anti-exudative activity (AEA = 25–38%) in rodent models . The target compound’s 4-methoxyphenyl group, an electron-donating substituent, is hypothesized to improve AEA by balancing lipophilicity and target affinity .

Synthetic Feasibility : The target compound’s synthesis likely employs methods similar to those for other 1,2,4-triazoles, such as cyclocondensation of thiosemicarbazides or oxidative cyclization, followed by functionalization via nucleophilic substitution . Crystallographic data for analogous compounds were refined using SHELXL , suggesting structural validation via X-ray diffraction.

Biological Activity

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that exhibits promising biological activities. Its unique structural features, including a triazole ring and a sulfonamide group, suggest potential applications in medicinal chemistry, particularly as antimicrobial agents. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O3, with a molecular weight of approximately 356.4 g/mol. The presence of functional groups such as methoxy and cyclopropyl enhances its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazole moiety is known for its interactions with enzymes and receptors, which can lead to modulation of their activity. This interaction may influence several biochemical pathways, including:

- Antimicrobial Activity : The compound's structure suggests potential antibacterial and antifungal properties due to the presence of the triazole ring.

Biological Activity Overview

Research indicates that compounds containing triazole and sulfonamide groups exhibit significant biological activities. The following table summarizes various studies on the biological activities associated with this compound:

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Efficacy : A study tested the compound against a panel of bacterial pathogens including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 12.5 µg/mL for certain strains, demonstrating superior activity compared to standard antibiotics .

- Fungal Inhibition : In vitro assays revealed that the compound inhibited fungal growth with an EC50 value comparable to that of established antifungals like ketoconazole .

- Anticancer Potential : Research involving cancer cell lines showed that treatment with the compound resulted in significant reduction in cell viability and induction of apoptosis .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the chemical structure can enhance or diminish biological activity. Key findings include:

- The presence of a methoxy group on the phenyl ring increases lipophilicity and enhances membrane permeability.

- The cyclopropyl group contributes to the overall stability and reactivity of the compound.

Q & A

Q. What synthetic methodologies are recommended for preparing derivatives of 1,2,4-triazole-based compounds like the target molecule?

The synthesis typically involves multi-step reactions, starting with cyclization of substituted hydrazides to form the triazole core. For example, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione (a precursor) can be synthesized via refluxing thiocarbohydrazides with furan-2-carboxylic acid derivatives. Subsequent alkylation or acylation steps introduce substituents like the 4-methoxyphenylacetamide group. Key steps include:

- Thione intermediate formation : Reaction of 4-amino-5-(furan-2-yl)-1,2,4-triazole with potassium hydroxide and chloroacetamide derivatives in ethanol/water .

- Purification : Recrystallization from ethanol to isolate the final product .

- Validation : TLC monitoring and spectroscopic characterization (NMR, IR) .

Q. How can structural characterization of this compound be optimized to confirm regiochemistry and purity?

Use a combination of:

- Single-crystal X-ray diffraction : Resolves ambiguities in substituent positioning (e.g., triazole ring substitution patterns) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and isotopic patterns.

- 2D NMR (COSY, HSQC) : Assigns proton and carbon signals, particularly for distinguishing furan and cyclopropyl group orientations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the anti-inflammatory potential of this compound?

- In vitro assays : Measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.

- Substituent variation : Synthesize analogs with modifications to the furan, cyclopropyl, or methoxyphenyl groups. For example:

- Data analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, π values) with bioactivity .

Q. How should researchers address contradictions in SAR data for triazole derivatives with similar substituents?

- Reproducibility checks : Ensure consistent assay conditions (e.g., cell line, LPS concentration) to minimize variability .

- Computational modeling : Perform molecular docking to identify binding site interactions (e.g., COX-2 or NF-κB pathways) and validate with mutagenesis studies .

- Meta-analysis : Compare results with structurally related compounds, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides, to identify conserved pharmacophores .

Q. What experimental strategies improve the pharmacokinetic profile of this compound without compromising bioactivity?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the acetamide moiety to enhance solubility .

- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., furan oxidation) and block degradation via fluorination or methylation .

- Permeability optimization : Assess logP values and introduce polar substituents (e.g., hydroxyl groups) while maintaining lipophilic triazole interactions .

Methodological Considerations

Q. How can flow chemistry be applied to optimize the synthesis of this compound?

- Continuous-flow reactors : Enable precise control of reaction parameters (temperature, residence time) for exothermic steps like cyclization .

- DoE (Design of Experiments) : Statistically optimize variables (e.g., reagent stoichiometry, solvent ratio) to maximize yield and minimize byproducts .

Q. What analytical techniques are critical for resolving spectral overlaps in NMR data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.